molecular formula C18H19N3O2 B1684133 NU-7107

NU-7107

Cat. No.: B1684133
M. Wt: 309.4 g/mol
InChI Key: WEXIWJYAPCUIPH-BETUJISGSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

NU-7107 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimido[2,1-a]isoquinolin-4-one

InChI

InChI=1S/C18H19N3O2/c1-12-10-20(11-13(2)23-12)16-9-17(22)21-8-7-14-5-3-4-6-15(14)18(21)19-16/h3-9,12-13H,10-11H2,1-2H3/t12-,13+

InChI Key

WEXIWJYAPCUIPH-BETUJISGSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2

SMILES

CC1CN(CC(O1)C)C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2

Canonical SMILES

CC1CN(CC(O1)C)C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2

Appearance

solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NU7107;  NU 7107;  NU-7107.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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